molecular formula C21H21N5O2 B12598033 N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea CAS No. 606105-32-2

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea

Cat. No.: B12598033
CAS No.: 606105-32-2
M. Wt: 375.4 g/mol
InChI Key: KXKQZBZEFBMACU-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a cyano group at position 3 and a methyl group at position 4. A urea linker bridges the quinoline moiety to a 3-methoxyphenyl group via an ethylamino chain. The cyano group may enhance binding affinity through dipole interactions, while the methoxy substituent could influence solubility and metabolic stability .

Properties

CAS No.

606105-32-2

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-1-(3-methoxyphenyl)urea

InChI

InChI=1S/C21H21N5O2/c1-14-6-7-19-15(10-14)11-16(13-22)20(25-19)24-8-9-26(21(23)27)17-4-3-5-18(12-17)28-2/h3-7,10-12H,8-9H2,1-2H3,(H2,23,27)(H,24,25)

InChI Key

KXKQZBZEFBMACU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCN(C3=CC(=CC=C3)OC)C(=O)N)C#N

Origin of Product

United States

Preparation Methods

Reaction Conditions

The reaction conditions are crucial for optimizing yield and purity. The following parameters are typically considered:

  • Base: Triethylamine or similar bases to deprotonate the amine.

  • Solvent: Dimethylformamide (DMF) is commonly used due to its ability to dissolve both reactants and facilitate the reaction.

  • Temperature: The reaction is generally carried out at elevated temperatures (e.g., 60–80 °C) to enhance reaction kinetics.

Stepwise Synthesis Process

  • Preparation of Reactants:

    • Dissolve 3-cyano-6-methylquinoline-2-amine in DMF.
    • Add triethylamine to the solution.
  • Addition of Acetamide:

    • Slowly add 2-chloro-N-(3-methoxyphenyl)acetamide to the mixture while stirring continuously.
  • Heating:

    • Heat the mixture at the specified temperature for several hours (usually 4–8 hours).
  • Cooling and Workup:

    • Allow the reaction mixture to cool.
    • Quench the reaction by adding water or an acid to precipitate the product.
  • Purification:

    • Purify the crude product using recrystallization or chromatography techniques to obtain pure N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea.
  • Industrial Production Methods

For large-scale production, similar synthetic routes are adapted but may incorporate continuous flow reactors and automation for efficiency. Key considerations include:

  • Scalability: The use of continuous flow systems allows for better control over reaction parameters and improved yields.

  • Purification Techniques: Techniques such as column chromatography or crystallization are employed to ensure high purity levels suitable for pharmaceutical applications.

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound Name Molecular Formula Key Features
N-{2-[3-Cyanoquinolin-4(1H)-one]ethyl}-N-(4-methoxyphenyl)urea C20H19N5O3 Lacks methyl group on quinoline; potential different biological activity
N-{(5-Methoxycarbonyl)-6-methylquinolin} C18H17N3O3 Different functional groups; potential different pharmacological properties
N-{(3-Cyanoquinolin-4(1H)-one)-4-(trifluoromethyl)} C20H16F3N5O Contains trifluoromethyl group; enhanced lipophilicity

This table illustrates how variations in functional groups affect biological activities and applications, highlighting the specificity of this compound in medicinal chemistry.

Recent studies have focused on elucidating the biological activity of this compound:

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on cell proliferation in various cancer cell lines, with IC50 values suggesting potent activity.

Antimicrobial Properties

The compound has also shown efficacy against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent for tuberculosis treatment.

Molecular Docking Studies

Molecular docking studies suggest that this compound interacts effectively with specific kinase enzymes involved in cell signaling pathways critical for cancer cell survival, making it a candidate for further development in cancer therapy.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting specific kinase enzymes involved in cell signaling pathways. These kinases play crucial roles in regulating cell proliferation and survival, making them important targets for cancer therapy. For example, studies have shown that N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea can inhibit the activity of various kinases, leading to reduced tumor growth in preclinical models.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against several bacterial strains and shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve interference with bacterial enzymes critical for survival .

Case Studies

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reduction of cell viability, indicating its potential as a therapeutic agent in oncology.
  • Antimicrobial Testing : In vitro assays revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against E. coli and S. aureus, suggesting its viability as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinoxaline Cores

Compound: N-(2,3-Dimethylquinoxalin-6-yl)-N'-(3-methoxyphenyl)urea (JNL)

  • Core Structure: Quinoxaline (two nitrogen atoms) vs. quinoline (one nitrogen) in the target compound.
  • Substituents: Dimethyl groups on quinoxaline vs. cyano and methyl on quinoline.
  • The absence of a cyano group in JNL may reduce polar interactions in target binding pockets .

Benzothiazole-Based Urea Derivatives

Compound : N-(6-Trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea

  • Core Structure: Benzothiazole vs. quinoline.
  • Substituents: Trifluoromethyl (electron-withdrawing) vs. cyano (polar) and methyl (electron-donating).
  • Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability but may reduce solubility. Benzothiazole cores are associated with kinase inhibition, whereas quinoline derivatives often target proteases or GPCRs .

Urea-Linked Compounds in GPCR Targeting

Compound : SB705498 (N-(2-bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea)

  • Core Structure: Pyridyl-pyrrolidine vs. quinoline-ethylamino.
  • Substituents: Bromophenyl and trifluoromethylpyridyl vs. 3-methoxyphenyl and cyanoquinoline.
  • Implications: Both compounds utilize urea for hydrogen bonding, but SB705498’s bulky substituents may favor allosteric modulation of GPCRs, while the target compound’s planar quinoline could enable π-π stacking in active sites .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Targets
Target Compound Quinoline 3-Cyano, 6-methyl, 3-methoxyphenyl Proteases, Kinases
N-(2,3-Dimethylquinoxalin-6-yl)-N'-(3-methoxyphenyl)urea Quinoxaline 2,3-Dimethyl, 3-methoxyphenyl Oxidoreductases, DNA binders
N-(6-Trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea Benzothiazole 6-Trifluoromethyl, 3-chlorophenyl Kinases (e.g., EGFR)
SB705498 Pyridyl-pyrrolidine 2-Bromophenyl, 5-trifluoromethyl TRPV1 channels, GPCRs

Research Findings and Implications

  • Binding Affinity: Computational docking studies (e.g., Glide method ) suggest that the target compound’s cyano group enhances polar interactions in hydrophobic pockets, a feature absent in JNL’s dimethylquinoxaline.
  • Selectivity: The quinoline core may confer selectivity for serine proteases over benzothiazole-targeted kinases due to differences in π-stacking and hydrogen-bonding networks.
  • Pharmacokinetics : The 3-methoxyphenyl group in the target compound likely improves oral bioavailability compared to halogenated analogues (e.g., 3-chlorophenyl in benzothiazole derivatives) .

Biological Activity

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Its unique structural features, including a quinoline moiety and a urea linkage, contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C21H21N5O2, with a molecular weight of 375.4 g/mol. The compound's IUPAC name is 1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-1-(3-methoxyphenyl)urea. The presence of the cyano group and methoxy substitution enhances its biological activity by facilitating interactions with various biological targets.

Research indicates that this compound exhibits significant biological activity due to its ability to inhibit specific kinase enzymes involved in cell signaling pathways. These pathways are crucial for cell proliferation and survival, particularly in cancer cells. By interfering with these signaling mechanisms, this compound may induce apoptosis in malignant cells, making it a candidate for further development in cancer therapy .

Biological Activity Overview

  • Anticancer Activity :
    • In vitro studies have shown that the compound inhibits the growth of various cancer cell lines by targeting specific kinases.
    • It has been reported to significantly reduce cell viability in breast and skin cancer models through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity :
    • The compound also demonstrates antimicrobial properties, particularly against Mycobacterium tuberculosis. Its efficacy was evaluated through various assays that confirmed its potential as an antimycobacterial agent .

Comparative Analysis with Similar Compounds

A comparison table highlights the structural uniqueness and potential biological activities of this compound against other quinoline derivatives:

Compound NameMolecular FormulaKey Features
N-{2-[3-Cyanoquinolin-4(1H)-one]ethyl}-N-(4-methoxyphenyl)ureaC20H19N5O3Lacks methyl group on quinoline; potential different biological activity
N-{(5-Methoxycarbonyl)-6-methylquinolin}C18H17N3O3Different functional groups; potential different pharmacological properties
N-{(3-Cyanoquinolin-4(1H)-one)-4-(trifluoromethyl)}C20H16F3N5OContains trifluoromethyl group; enhanced lipophilicity

This table illustrates how the specific combination of functional groups in this compound may confer distinct biological activities not present in other similar compounds .

Case Studies and Research Findings

Several studies have focused on elucidating the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound effectively inhibited cell proliferation in breast cancer cell lines with an IC50 value indicative of potent activity .
    • Another investigation into its antimicrobial properties revealed effective inhibition against Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent for tuberculosis treatment .
  • Molecular Docking Studies :
    • Computational studies have indicated strong binding affinity to target proteins involved in cancer progression, supporting its role as an inhibitor of critical pathways .

Q & A

Q. What are the critical factors in designing a synthetic route for this compound?

The synthesis should prioritize regioselective coupling of the quinoline and urea moieties. A common approach involves reacting a pre-functionalized quinoline derivative (e.g., 3-cyano-6-methylquinolin-2-amine) with an isocyanate intermediate derived from 3-methoxyphenylamine. Use inert solvents like dichloromethane or toluene under reflux, with a base such as triethylamine to neutralize HCl byproducts . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the urea product.

Q. How does the urea group influence solubility and stability in aqueous vs. organic solvents?

The urea moiety participates in hydrogen bonding, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing stability in aqueous media due to hydrolysis risks. Stability assays in PBS (pH 7.4) at 37°C over 24 hours can quantify degradation, while NMR in deuterated DMSO confirms structural integrity .

Q. What spectroscopic methods are optimal for characterizing this compound?

  • 1H/13C NMR : Identify aromatic protons (quinoline and methoxyphenyl regions) and urea NH signals (δ 8.5–9.5 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • FTIR : Validate urea C=O stretching (~1640–1680 cm⁻¹) and cyano groups (~2220 cm⁻¹) .

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